propyl2-amino-3-(furan-3-yl)propanoatehydrochloride
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Overview
Description
propyl2-amino-3-(furan-3-yl)propanoatehydrochloride is a chemical compound with the molecular formula C10H15NO3·HCl It is a hydrochloride salt form of propyl 2-amino-3-(furan-3-yl)propanoate, which is characterized by the presence of a furan ring, an amino group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride typically involves the esterification of 2-amino-3-(furan-3-yl)propanoic acid with propanol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of propyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in its pure hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
propyl2-amino-3-(furan-3-yl)propanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
propyl2-amino-3-(furan-3-yl)propanoatehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific functional properties.
Mechanism of Action
The mechanism of action of propyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride
- Methyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride
- Butyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride
Uniqueness
propyl2-amino-3-(furan-3-yl)propanoatehydrochloride is unique due to its specific propyl ester group, which can influence its solubility, reactivity, and interaction with biological targets compared to its ethyl, methyl, and butyl analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Biological Activity
Propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the context of various diseases influenced by oxidative stress and inflammation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its structural formula, which includes a furan ring, an amino group, and a propanoate moiety. Its molecular structure is critical for its interaction with biological targets.
Research indicates that propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride may exert its biological effects through several mechanisms:
- Nrf2 Activation : The compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a pivotal role in cellular defense against oxidative stress. This activation leads to the upregulation of antioxidant response genes, thereby enhancing cellular resilience against oxidative damage .
- Inhibition of Protein Kinases : Similar compounds have demonstrated efficacy in inhibiting protein kinases such as Bruton’s Tyrosine Kinase (BTK), which is involved in various signaling pathways related to immune responses and cancer progression .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are crucial in managing conditions characterized by chronic inflammation.
Biological Activity Data
The biological activity of propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride has been evaluated through various experimental studies. Below is a summary table of key findings:
Case Studies
Several case studies highlight the therapeutic potential of compounds structurally related to propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride:
- Chronic Obstructive Pulmonary Disease (COPD) : A study investigated the effects of Nrf2 activators on COPD patients, demonstrating that such compounds could significantly improve lung function and reduce exacerbations by modulating oxidative stress pathways .
- Kidney Diseases : In animal models of acute kidney injury (AKI), treatment with Nrf2 activators resulted in decreased markers of renal injury and improved renal function, suggesting a protective role against oxidative damage .
- Cancer Models : Research involving lymphoma cell lines showed that compounds inhibiting BTK led to reduced tumor growth and enhanced apoptosis, indicating potential use in cancer therapy .
Properties
IUPAC Name |
propyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-2-4-14-10(12)9(11)6-8-3-5-13-7-8;/h3,5,7,9H,2,4,6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVARYDFCFRWQQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(CC1=COC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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